molecular formula C16H20N5O10P B1244989 5-Amino-N-((4-nitrophenyl)methyl)-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide CAS No. 1039100-00-9

5-Amino-N-((4-nitrophenyl)methyl)-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide

Cat. No.: B1244989
CAS No.: 1039100-00-9
M. Wt: 473.33 g/mol
InChI Key: OUEBBIUZRQCBPH-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-((4-nitrophenyl)methyl)-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H20N5O10P and its molecular weight is 473.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1039100-00-9

Molecular Formula

C16H20N5O10P

Molecular Weight

473.33 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[5-amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H20N5O10P/c17-14-11(15(24)18-5-8-1-3-9(4-2-8)21(25)26)19-7-20(14)16-13(23)12(22)10(31-16)6-30-32(27,28)29/h1-4,7,10,12-13,16,22-23H,5-6,17H2,(H,18,24)(H2,27,28,29)/t10-,12-,13-,16-/m1/s1

InChI Key

OUEBBIUZRQCBPH-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N)[N+](=O)[O-]

Synonyms

5-amino-1-beta-D-ribofuranosylimidazole 4N-((4-nitrophenyl)methyl)carboxamide 5'-monophosphate
GP 1-668
GP-1-668

Origin of Product

United States

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